molecular formula C25H48N12O6 B12611578 L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-proline CAS No. 647375-91-5

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-proline

Cat. No.: B12611578
CAS No.: 647375-91-5
M. Wt: 612.7 g/mol
InChI Key: PNQAHIGMIIPZNK-XSLAGTTESA-N
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Description

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-proline is a complex peptide compound It is characterized by the presence of multiple amino acid residues, including lysine, ornithine, glycine, and proline, linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Removal of protecting groups to expose reactive sites for further coupling.

    Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may utilize continuous flow reactors to further enhance the synthesis process.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, within the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-lysine: Another peptide with similar amino acid composition but different sequence and structure.

    L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid: A more complex peptide with additional amino acid residues.

Uniqueness

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-proline is unique due to its specific sequence and the presence of multiple diaminomethylidene groups. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

647375-91-5

Molecular Formula

C25H48N12O6

Molecular Weight

612.7 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C25H48N12O6/c26-10-2-1-6-15(27)20(39)35-17(8-4-12-33-25(30)31)22(41)36-16(7-3-11-32-24(28)29)21(40)34-14-19(38)37-13-5-9-18(37)23(42)43/h15-18H,1-14,26-27H2,(H,34,40)(H,35,39)(H,36,41)(H,42,43)(H4,28,29,32)(H4,30,31,33)/t15-,16-,17-,18-/m0/s1

InChI Key

PNQAHIGMIIPZNK-XSLAGTTESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)O

Origin of Product

United States

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